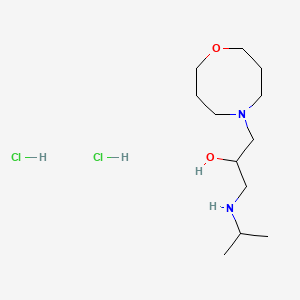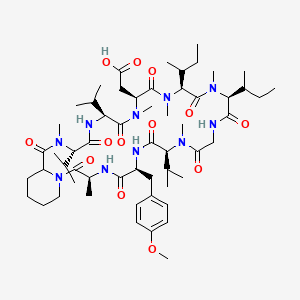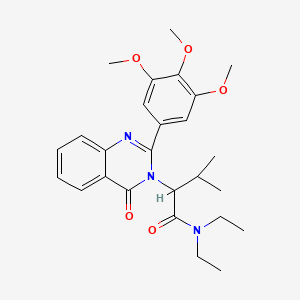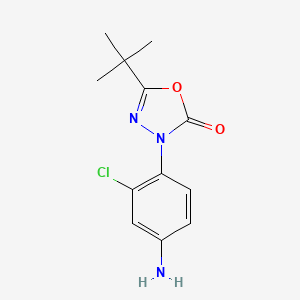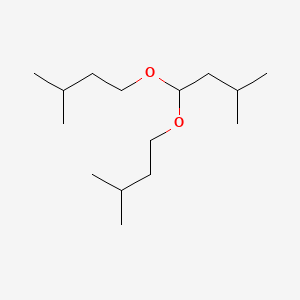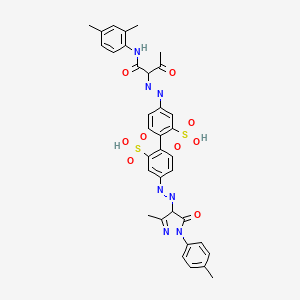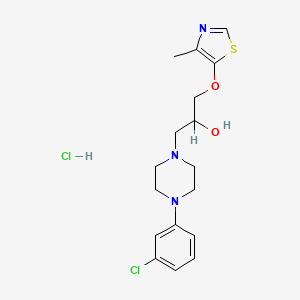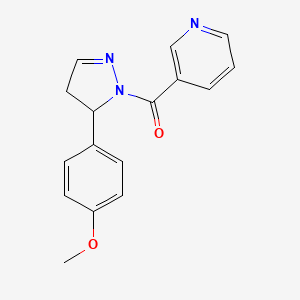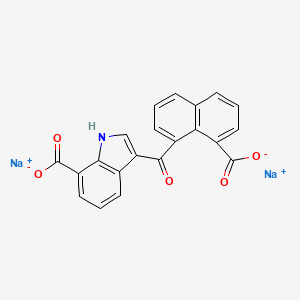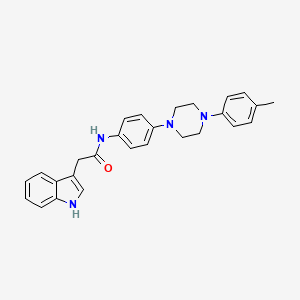
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core, an acetamide group, and a piperazine ring substituted with a methylphenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- typically involves multistep organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the acetamide group. The piperazine ring is then synthesized and attached to the indole core through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups, used in similar applications.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation and studied for its biological activities.
1H-Indole-3-ethanol:
Uniqueness: 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and the methylphenyl group distinguishes it from other indole derivatives, potentially leading to unique biological activities and applications .
Properties
CAS No. |
81807-90-1 |
|---|---|
Molecular Formula |
C27H28N4O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H28N4O/c1-20-6-10-23(11-7-20)30-14-16-31(17-15-30)24-12-8-22(9-13-24)29-27(32)18-21-19-28-26-5-3-2-4-25(21)26/h2-13,19,28H,14-18H2,1H3,(H,29,32) |
InChI Key |
FXCONJCDUJYYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


